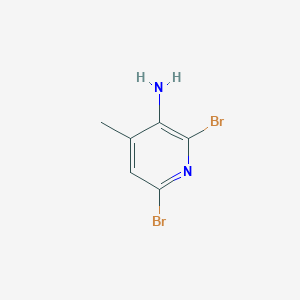

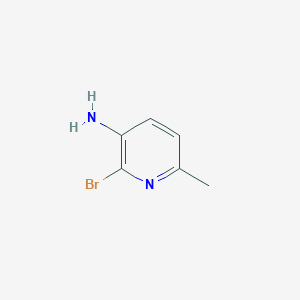

2,6-Dibromo-4-methylpyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

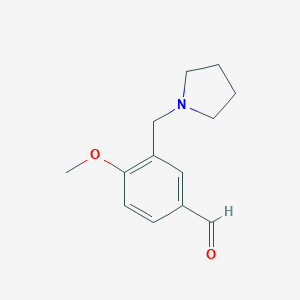

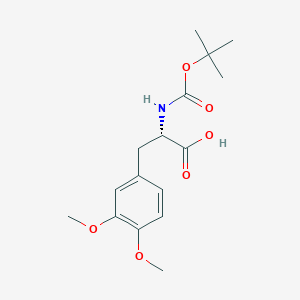

“2,6-Dibromo-4-methylpyridin-3-amine” is a chemical compound with the molecular formula C6H6Br2N2 . It has a molecular weight of 265.93 g/mol .

Synthesis Analysis

The synthesis of similar pyridine derivatives has been described in the literature. For instance, a palladium-catalyzed one-pot Suzuki cross-coupling reaction has been used to synthesize a series of novel pyridine derivatives . In this process, 5-bromo-2-methylpyridin-3-amine was reacted directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC1=CC(=C(C(=N1)Br)N)Br . The InChI representation is InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 265.93 g/mol . The compound has a topological polar surface area of 38.9 Ų . It has a complexity of 120 .

Applications De Recherche Scientifique

Chemical Transformations and Synthesis

2,6-Dibromo-4-methylpyridin-3-amine undergoes fascinating chemical transformations, particularly in the field of heterocyclic chemistry. It participates in amination reactions involving potassium amide in liquid ammonia, leading to the formation of diaminopyridines or 4-amino-2-methylpyrimidine. These reactions are crucial for understanding the mechanisms of amination of isomeric monobromopyridines and the addition of ammonia to triple bonds in substituted benzynes (Streef & Hertog, 2010; Hertog et al., 2010).

Synthesis of Bioactive Compounds

The compound is also pivotal in synthesizing bioactive 2-aminopyridines, structures central to many medicinally important compounds and organic materials. The reactions between this compound and various primary or secondary amines lead to 6-bromopyridine-2-amines, which are further used in C-C cross-coupling reactions. This demonstrates the compound's role in developing versatile and efficient synthetic methods for bioactive molecules (Bolliger et al., 2011).

Catalyst and Ligand Development

This compound is instrumental in creating complex molecules and catalysts. For example, it's used in synthesizing trialkyltantalum complexes, which have applications in olefin polymerization and catalysis. The ligands derived from this compound enable the formation of complexes with distinct geometries and stabilities, demonstrating the compound's versatility in complex synthesis (Noor et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

2,6-dibromo-4-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUAWLPRARGYAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560033 |

Source

|

| Record name | 2,6-Dibromo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126354-83-4 |

Source

|

| Record name | 2,6-Dibromo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)